molecular formula C22H19N3OS B2364359 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide CAS No. 477569-79-2

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide

Cat. No.: B2364359
CAS No.: 477569-79-2
M. Wt: 373.47
InChI Key: KQHUXGPGKUETLP-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide is a complex organic compound that features a benzothiazole moiety Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide typically involves the formation of the benzothiazole ring followed by the attachment of the phenyl and dimethylamino groups. One common method involves the dehydrogenative coupling reaction of 2-aminothiophenol with primary alcohols using a phosphine-free manganese(I) complex . This method is known for its good functional group tolerance and compatibility with heteroaromatic compounds.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the benzothiazole ring or the attached phenyl groups.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring or the dimethylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or other reduced derivatives.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole moiety.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the benzothiazole ring and the dimethylamino group makes it a versatile compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-25(2)16-13-11-15(12-14-16)21(26)23-18-8-4-3-7-17(18)22-24-19-9-5-6-10-20(19)27-22/h3-14H,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHUXGPGKUETLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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